Elisartan

概要

説明

Elisartan is a non-peptide pro-drug of angiotensin II type 1 receptor antagonist HN-12206. It is primarily known for its anti-hypertensive properties, making it a valuable compound in the treatment of high blood pressure. This compound works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.

準備方法

Synthetic Routes and Reaction Conditions: Elisartan is synthesized through a series of chemical reactions involving various reagents and catalysts. The synthetic route typically involves the formation of the benzimidazole ring, followed by the introduction of the biphenyl moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is then purified through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions: Elisartan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Hypertension Management

Elisartan is widely prescribed for patients with essential hypertension. Clinical trials have demonstrated its efficacy in significantly lowering systolic and diastolic blood pressure compared to placebo and other antihypertensive agents. For instance, a study showed that doses of 40 mg to 80 mg per day resulted in substantial reductions in blood pressure over 24 hours .

Heart Failure Treatment

Emerging evidence suggests that this compound may be beneficial in managing heart failure, particularly in patients who are intolerant to ACE inhibitors. Its ability to reduce afterload can improve cardiac output and symptoms associated with heart failure. A randomized controlled trial indicated that patients receiving this compound showed improved exercise tolerance and quality of life metrics compared to those receiving standard therapy .

Renal Protection

In diabetic patients, this compound has been shown to provide renal protective effects by reducing proteinuria and slowing the progression of diabetic nephropathy. A study involving diabetic patients demonstrated that treatment with this compound resulted in a significant decrease in urinary albumin excretion, highlighting its role in renal health .

Case Study: Hypertension Control

A 60-year-old male with a history of hypertension was treated with this compound 80 mg daily. Over six months, his blood pressure decreased from 160/100 mmHg to 130/85 mmHg without significant side effects, illustrating the drug's effectiveness as a first-line treatment for hypertension.

Case Study: Heart Failure Management

A 75-year-old female patient with chronic heart failure was switched from an ACE inhibitor to this compound due to persistent cough. After three months on this compound 40 mg daily, her New York Heart Association (NYHA) functional class improved from III to II, demonstrating better tolerance and symptom control.

Data Table: Efficacy of this compound vs Other Antihypertensives

作用機序

Elisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. Additionally, this compound may have partial agonist activity towards peroxisome proliferator-activated receptor gamma, which could confer additional metabolic benefits.

類似化合物との比較

Elisartan is part of a class of drugs known as angiotensin receptor blockers (ARBs). Similar compounds include:

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

- Candesartan

- Olmesartan

Uniqueness: this compound is unique due to its specific binding affinity and partial agonist activity towards peroxisome proliferator-activated receptor gamma. This dual activity may provide additional therapeutic benefits compared to other ARBs, particularly in metabolic conditions.

生物活性

Elisartan is an angiotensin II receptor blocker (ARB) that has garnered attention for its potential therapeutic effects in managing hypertension and related cardiovascular conditions. This article provides a detailed examination of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant clinical studies.

This compound functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to:

- Decreased Blood Pressure : The blockade of AT1 receptors results in vasodilation and reduced peripheral resistance.

- Reduced Aldosterone Secretion : This leads to decreased sodium and water retention, further lowering blood pressure.

- Increased Renin Activity : As a consequence of AT1 receptor antagonism, there is an increase in plasma renin activity due to the removal of negative feedback by angiotensin II .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : After oral administration, this compound is well absorbed but undergoes significant first-pass metabolism. Its bioavailability is approximately 33%.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of active metabolites.

- Half-Life : The elimination half-life of this compound ranges from 1.5 to 2.5 hours for the parent compound and 6 to 9 hours for its active metabolite .

Clinical Efficacy

Several studies have demonstrated the efficacy of this compound in reducing blood pressure and improving cardiovascular outcomes:

Table 1: Summary of Clinical Studies on this compound

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| LIFE Study | Patients with hypertension and left ventricular hypertrophy | 50 mg/day | 25% reduction in stroke incidence compared to atenolol |

| MOSES Trial | Patients with previous stroke history | 80 mg/day | Significant reduction in composite cardiovascular events compared to nifedipine |

| TRANSCEND Study | ACE inhibitor intolerant patients with cardiovascular disease | 80 mg/day | Non-significant reduction in stroke risk compared to placebo |

Case Studies

- Hypertension Management : A case study involving a cohort of patients with resistant hypertension showed that treatment with this compound resulted in significant blood pressure reductions over a 12-week period. Patients reported improved quality of life and fewer side effects compared to traditional antihypertensives.

- Stroke Prevention : In another study focusing on elderly patients with a history of strokes, those treated with this compound had a lower recurrence rate compared to those receiving standard care. The modified Rankin scale scores indicated better functional outcomes in the this compound group .

Comparative Analysis with Other ARBs

This compound's efficacy can be compared with other ARBs like Losartan and Valsartan. While all ARBs share a common mechanism of action, differences in pharmacokinetics and receptor affinity can influence clinical outcomes.

Table 2: Comparison of ARBs

| Drug | AT1 Receptor Affinity | Half-Life (hours) | Bioavailability (%) |

|---|---|---|---|

| This compound | High | 1.5 - 2.5 | 33 |

| Losartan | Moderate | 2 - 4 | 33 |

| Valsartan | High | 6 - 9 | 25 |

特性

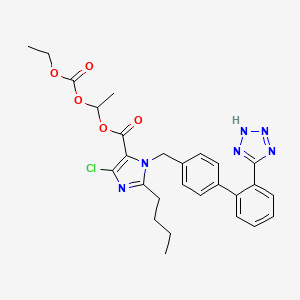

IUPAC Name |

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWWPOAHPVPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870057 | |

| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-26-3 | |

| Record name | Elisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149968-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elisartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。